molecular formula C10H15N3O B1488968 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2092091-78-4

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No. B1488968
CAS RN: 2092091-78-4
M. Wt: 193.25 g/mol
InChI Key: BVKMTLHBBKUHCO-UHFFFAOYSA-N
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Description

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known as 3-amino-1-pyrrolidin-2-one or 3-APA, is a synthetic compound that has been used in scientific research since the early 1990s. It is a derivative of the naturally occurring amino acid glycine, and has been used to study the structure and function of proteins and other biological molecules. 3-APA is an important tool for understanding the biochemical and physiological processes of the human body, and has been used in a wide variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Electrooptic Film Fabrication : Research on dibranched, heterocyclic "push-pull" chromophores, which share structural motifs with the compound , underscores the significance of molecular architecture and film growth methods on the microstructure and optical/electrooptic responses of thin films. This has implications for the development of materials with tailored electrooptic properties (Facchetti et al., 2006).
  • Intermediates for Chemical Transformation : The synthesis of 1-aroylmethylpyrroles as intermediates demonstrates the potential of these structures in further chemical transformations, offering a pathway to diverse organic compounds (Karousis, Koriatopoulou, & Varvounis, 2008).
  • Cyclization/Nucleophilic Substitution : The efficient synthesis of polysubstituted pyrrolin-4-ones from readily available precursors via gold(I)-catalyzed cyclization/nucleophilic substitution highlights innovative approaches to accessing complex heterocyclic structures (Miaskiewicz, Weibel, Pale, & Blanc, 2016).

Molecular Diversity and Complexation

  • Molecular Diversity : The one-pot three-component reaction involving α-amino acids and other reactants to afford functionalized heterocycles demonstrates the versatility of pyrrole-based compounds in synthesizing diverse molecular structures with potential biological activity (Chen, Sun, Xie, & Yan, 2016).
  • Complexation to Metals : Studies on the complexation of ligands, which share functional groups with the target compound, to metals such as cadmium, showcase the potential of such molecules in forming coordination compounds with applications in catalysis and material science (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-3-6-13(7-9)10(14)8-12-4-1-2-5-12/h1-2,4-5,9H,3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMTLHBBKUHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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